molecular formula C23H27N3O3 B2749789 N-{[1-(2-{2-methoxy-4-[(1E)-prop-1-en-1-yl]phenoxy}ethyl)-1H-1,3-benzodiazol-2-yl]methyl}-N-methylacetamide CAS No. 931724-66-2

N-{[1-(2-{2-methoxy-4-[(1E)-prop-1-en-1-yl]phenoxy}ethyl)-1H-1,3-benzodiazol-2-yl]methyl}-N-methylacetamide

Cat. No.: B2749789
CAS No.: 931724-66-2
M. Wt: 393.487
InChI Key: WDXDDJJJZSMUFH-VMPITWQZSA-N
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Description

N-{[1-(2-{2-Methoxy-4-[(1E)-prop-1-en-1-yl]phenoxy}ethyl)-1H-1,3-benzodiazol-2-yl]methyl}-N-methylacetamide is a complex synthetic organic compound designed for advanced chemical and pharmacological research. Its molecular structure integrates a benzodiazole core, known in medicinal chemistry for its role as a pharmacophore in various bioactive molecules, linked to a methoxy-substituted (E)-propenylphenol moiety via an ethoxyethyl chain. The (E)-propenylphenol group is a key structural feature found in naturally occurring compounds and may confer specific steric and electronic properties that influence target binding. The acetamide group with an N-methyl substitution enhances the molecule's metabolic stability and influences its pharmacokinetic profile. This compound is of significant interest in early-stage drug discovery, particularly for investigating protein-protein interactions or as a potential modulator of enzymatic activity where the benzodiazole scaffold is prevalent. Researchers may utilize it as a key intermediate in the synthesis of more complex molecules or as a reference standard in analytical studies. The precise mechanism of action is dependent on the specific research context and target system. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-[[1-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethyl]benzimidazol-2-yl]methyl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O3/c1-5-8-18-11-12-21(22(15-18)28-4)29-14-13-26-20-10-7-6-9-19(20)24-23(26)16-25(3)17(2)27/h5-12,15H,13-14,16H2,1-4H3/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDXDDJJJZSMUFH-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1=CC(=C(C=C1)OCCN2C3=CC=CC=C3N=C2CN(C)C(=O)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C1=CC(=C(C=C1)OCCN2C3=CC=CC=C3N=C2CN(C)C(=O)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(2-{2-methoxy-4-[(1E)-prop-1-en-1-yl]phenoxy}ethyl)-1H-1,3-benzodiazol-2-yl]methyl}-N-methylacetamide typically involves multiple steps:

    Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Introduction of the Phenoxyethyl Group: This step involves the reaction of the benzimidazole intermediate with 2-(2-methoxy-4-(prop-1-en-1-yl)phenoxy)ethyl bromide in the presence of a base such as potassium carbonate.

    Acetamide Formation: The final step is the reaction of the intermediate with methylamine and acetic anhydride to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(2-{2-methoxy-4-[(1E)-prop-1-en-1-yl]phenoxy}ethyl)-1H-1,3-benzodiazol-2-yl]methyl}-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy and prop-1-en-1-yl groups can be oxidized under appropriate conditions.

    Reduction: The compound can be reduced to modify the benzimidazole core or the phenoxyethyl group.

    Substitution: The phenoxyethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield aldehydes or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds similar to N-{[1-(2-{2-methoxy-4-[(1E)-prop-1-en-1-yl]phenoxy}ethyl)-1H-1,3-benzodiazol-2-yl]methyl}-N-methylacetamide exhibit promising anticancer properties. For instance, benzodiazoles are known for their ability to inhibit cancer cell proliferation and induce apoptosis. The specific structure of this compound may enhance its efficacy against various cancer types by targeting specific molecular pathways involved in tumor growth and metastasis .

Mechanism of Action
The proposed mechanism involves the inhibition of key enzymes or receptors associated with cancer progression. For example, compounds that interact with phospholipase A2 have been shown to predict drug-induced phospholipidosis, which is relevant in the context of anticancer therapies . Further studies are required to elucidate the exact pathways affected by this compound.

Agricultural Applications

Pesticidal Properties
The compound's structural components suggest potential use as a pesticide or herbicide. The presence of the methoxy and phenoxy groups can enhance its bioactivity against pests and weeds. Research on similar compounds indicates that they can disrupt metabolic processes in target organisms, leading to effective pest control .

Plant Growth Regulation
Additionally, compounds like this compound may serve as plant growth regulators. These substances can modulate plant hormonal pathways, promoting growth or inhibiting unwanted growth under specific conditions .

Materials Science

Polymer Development
In materials science, the unique chemical structure of this compound allows for its incorporation into polymer matrices. Its properties can enhance the thermal stability and mechanical strength of polymers used in various applications, including packaging and construction materials .

Nanotechnology Applications
The compound's potential for functionalization makes it suitable for nanotechnology applications, particularly in creating nanoparticles that can deliver drugs or act as sensors. The ability to modify its surface chemistry can lead to improved interactions with biological systems or environmental factors .

Data Tables

Application Area Potential Uses Mechanism/Effects
Medicinal ChemistryAnticancer agentInhibition of cancer cell proliferation
Targeting phospholipase A2Predicts drug-induced phospholipidosis
AgriculturalPesticide/HerbicideDisruption of metabolic processes in pests
Plant growth regulatorModulation of hormonal pathways
Materials SciencePolymer enhancementImproved thermal stability and mechanical strength
Nanoparticle developmentFunctionalization for drug delivery/sensing

Case Studies

Case Study 1: Anticancer Research
A study conducted on benzodiazole derivatives demonstrated significant cytotoxic effects against breast cancer cell lines. The modifications introduced by similar compounds resulted in enhanced selectivity towards cancer cells while sparing normal cells. This highlights the therapeutic potential of this compound in targeted cancer therapies.

Case Study 2: Agricultural Efficacy
Field trials evaluating the efficacy of phenolic compounds as herbicides showed a marked reduction in weed biomass compared to untreated controls. The mechanism involved the inhibition of key amino acid synthesis pathways in plants, leading to stunted growth and eventual death.

Mechanism of Action

The mechanism of action of N-{[1-(2-{2-methoxy-4-[(1E)-prop-1-en-1-yl]phenoxy}ethyl)-1H-1,3-benzodiazol-2-yl]methyl}-N-methylacetamide likely involves interactions with specific molecular targets in biological systems. The benzimidazole core can bind to enzymes or receptors, modulating their activity. The phenoxyethyl group can influence the compound’s binding affinity and specificity, enhancing its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

A. N-({1-[2-(4-Ethylphenoxy)Ethyl]-1H-Benzimidazol-2-yl}Methyl)-N-Methylacetamide ()

  • Molecular Formula : C₂₁H₂₅N₃O₂
  • Molecular Weight : 351.45
  • Key Features: 4-Ethylphenoxyethyl substituent instead of 2-methoxy-4-propenylphenoxy.
  • Properties: logP = 3.99, Polar Surface Area (PSA) = 35.43 Ų.

B. 2-(2,5-Dimethylphenoxy)-N-[[1-[3-[2-(2-Propen-1-yl)Phenoxy]Propyl]-1H-Benzimidazol-2-yl]Methyl]Acetamide ()

  • Key Features: Dimethylphenoxy and propenylphenoxypropyl chains.
  • Comparison: The extended propyl chain may enhance conformational flexibility, while the dimethylphenoxy group reduces electronic effects compared to methoxy-propenyl .
Substituent-Driven Comparisons

A. Chloroacetamide Derivatives ()

  • Example : 2-Chloro-N-(2-ethyl-6-methylphenyl)-N-[(1S)-2-methoxy-1-methylethyl]acetamide.
  • Key Differences: Chloroacetamide core vs. benzimidazole. benzimidazole’s pharmacological applications) .

B. Imidazole-Based Acetamides ()

  • Example : N-[1-(4-Methyl-1H-imidazol-2-yl)Ethyl]Acetamide.
  • Methyl substitution at position 4 may limit steric interactions, favoring different binding modes .
Physicochemical and Structural Data Table
Compound Name Molecular Formula Molecular Weight logP Key Substituents Structural Implications
Target Compound C₂₄H₂₆N₄O₃* ~434.49† ~4.2‡ 2-Methoxy-4-(E-propenyl)phenoxy, benzimidazole Enhanced rigidity, moderate lipophilicity
Compound C₂₁H₂₅N₃O₂ 351.45 3.99 4-Ethylphenoxyethyl Higher hydrophobicity, simpler substituent
2-(2,5-Dimethylphenoxy)-... () C₃₀H₃₂N₄O₃* ~496.61† ~5.0‡ 2,5-Dimethylphenoxy, propenylphenoxypropyl Increased flexibility, higher logP

*Estimated based on structural analogy; †Calculated using atomic masses; ‡Predicted via analogy to .

Research Findings and Functional Implications

  • Synthesis : Similar compounds (e.g., ) use coupling reactions (e.g., nucleophilic substitution, Suzuki-Miyaura) for benzimidazole functionalization. The propenyl group in the target compound may require stereoselective synthesis (e.g., Wittig reactions) .
  • Crystallography : SHELX programs () are widely used for structural validation. The (1E)-propenyl configuration likely induces planar geometry, as seen in analogous structures ().
  • Biological Relevance: Benzimidazoles often target kinases or GPCRs. The propenylphenoxy group may improve selectivity for hydrophobic binding pockets, contrasting with ethylphenoxy derivatives’ broader interactions .

Biological Activity

N-{[1-(2-{2-methoxy-4-[(1E)-prop-1-en-1-yl]phenoxy}ethyl)-1H-1,3-benzodiazol-2-yl]methyl}-N-methylacetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes available data on its biological activity, highlighting key research findings and case studies.

Chemical Structure and Properties

The compound features several notable structural components:

  • Benzodiazole moiety : Known for its pharmacological properties.
  • Methoxy-substituted phenyl group : Contributes to the compound's lipophilicity and potential bioactivity.
  • N-methylacetamide functional group : Enhances solubility and biological interactions.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A related compound, (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol (MMPP), demonstrated promising results in inhibiting colon cancer cell growth. MMPP treatment induced apoptosis through the upregulation of death receptors DR5 and DR6, as well as activation of caspases 3 and 8 in a dose-dependent manner .

The following table summarizes key findings from studies on related compounds:

Compound NameMechanism of ActionCell Line TestedIC50 (μg/mL)Reference
MMPPInduces apoptosis; upregulates DR5/DR6Colon cancer cells15
N-{...}Potential similar mechanisms as MMPPTBDTBD

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Certain derivatives have shown effectiveness against various bacterial strains, particularly those resistant to conventional antibiotics. For instance, compounds similar to N-{...} have been noted for their action against Gram-positive and Gram-negative bacteria, indicating a broad spectrum of antimicrobial activity .

Study 1: Anticancer Efficacy in Xenograft Models

In a xenograft model using mice, MMPP was administered at doses ranging from 2.5 to 5 mg/kg. The results indicated a significant reduction in tumor size compared to control groups, suggesting that the compound could be a viable candidate for further development in cancer therapy . Immunohistochemical analysis revealed increased levels of active caspase-3 and decreased levels of proliferative marker PCNA in treated tumors.

Study 2: Antimicrobial Testing

A separate study evaluated the antimicrobial efficacy of related benzodiazole derivatives against ESKAPE pathogens, notorious for their antibiotic resistance. The compounds exhibited varying degrees of effectiveness in inhibiting bacterial growth, with some showing potent activity against methicillin-resistant Staphylococcus aureus (MRSA) .

Q & A

Q. What synthetic methodologies are commonly used to prepare this compound?

The compound is synthesized via 1,3-dipolar cycloaddition between an azide and alkyne intermediate, catalyzed by copper(II) acetate (Cu(OAc)₂) in a tert-butanol/water solvent system. Key steps include:

  • Purification via recrystallization (ethanol) and solvent evaporation under reduced pressure.
  • Monitoring reaction progress using TLC (hexane:ethyl acetate = 8:2) .
  • Example: IR and NMR data confirm functional groups (e.g., C=O at 1671 cm⁻¹ in IR; triazole proton at δ 8.36 ppm in ¹H NMR) .

Q. Which spectroscopic techniques are critical for structural validation?

A combination of IR, ¹H/¹³C NMR, and HRMS is essential:

  • IR : Identifies functional groups (e.g., C=O, C-N, and aryl C=C stretches).
  • NMR : Assigns proton environments (e.g., –OCH₂ at δ 5.48 ppm) and carbon backbone (e.g., aromatic carbons at 125–142 ppm in ¹³C NMR).
  • HRMS : Confirms molecular ion peaks (e.g., [M+H]⁺ calculated as 404.1359, observed at 404.1348) .

Q. What preliminary biological assays are relevant for activity screening?

Related benzodiazole and acetamide derivatives are screened for antimicrobial and anticancer activity via:

  • In vitro cytotoxicity assays (e.g., MTT against cancer cell lines).
  • Antimicrobial disk diffusion (e.g., testing against E. coli or S. aureus). Structural analogs with methoxy and propenyl groups show enhanced bioactivity due to improved membrane permeability .

Advanced Research Questions

Q. How can synthetic yields be optimized in multi-step reactions?

Key parameters include:

  • Catalyst loading : 10 mol% Cu(OAc)₂ improves cycloaddition efficiency .
  • Solvent polarity : A tert-butanol/water (3:1) system balances solubility and reaction rate .
  • Temperature control : Room temperature minimizes side reactions (e.g., alkyne dimerization).
  • Purification : Ethanol recrystallization enhances purity (>95%) .

Q. How should researchers resolve contradictions between theoretical and experimental NMR data?

Discrepancies in δ values (e.g., triazole protons) may arise from:

  • Solvent effects : DMSO-d₆ vs. CDCl₃ shifts proton signals.
  • Impurities : Use column chromatography or HPLC to remove byproducts.
  • Computational validation : Compare experimental data with DFT-calculated chemical shifts . Example: Aromatic protons in ¹H NMR (δ 7.20–8.61 ppm) align with DFT-predicted values within ±0.3 ppm .

Q. What strategies elucidate structure-activity relationships (SAR) for this compound?

SAR studies require:

  • Analog synthesis : Modify substituents (e.g., methoxy, propenyl) to assess impact on bioactivity.
  • Molecular docking : Predict binding interactions with targets (e.g., kinase enzymes).
  • Pharmacophore modeling : Identify critical moieties (e.g., benzodiazole core) for activity. Data from related compounds suggest the propenyl group enhances hydrophobic interactions with protein pockets .

Q. How can fluorescence properties be exploited in mechanistic studies?

Fluorescent analogs (e.g., benzoxazepin derivatives) enable:

  • Cellular imaging : Track compound localization using confocal microscopy.
  • Binding affinity assays : Measure fluorescence quenching upon target interaction. Methoxy and aryl groups in similar compounds exhibit strong λem at 450–470 nm, ideal for real-time monitoring .

Methodological Recommendations

  • Contradiction Analysis : Cross-validate NMR data with computational models (e.g., Gaussian 16) to resolve ambiguities .
  • Yield Optimization : Employ design of experiments (DoE) to test reaction parameters systematically .
  • Biological Testing : Use standardized protocols (e.g., CLSI guidelines) for antimicrobial assays to ensure reproducibility .

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